molecular formula C8H10N2O2 B101641 2,6-Dimethyl-4-nitroaniline CAS No. 16947-63-0

2,6-Dimethyl-4-nitroaniline

Cat. No. B101641
CAS RN: 16947-63-0
M. Wt: 166.18 g/mol
InChI Key: NSBSVUUVECHDDX-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

Concentrated hydrochloric acid (17.5 mL) was added to N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (5.05 g) and heated to 140° C. for 30 minutes in a sealed microwave process vial. The reaction mixture was neutralized with solid sodium carbonate in water and the precipitated product was collected by filtration and washed with water (100 mL) to furnish 3.93 g (97% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.15 (s, 6H), 6.15 (b, 2H), 7.79 (s, 2H).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH3:12])[C:4]=1[NH:13]C(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH3:12])[C:4]=1[NH2:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.05 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.